molecular formula C19H22FN3O4S B2695118 5-fluoro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396760-03-4

5-fluoro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2695118
CAS No.: 1396760-03-4
M. Wt: 407.46
InChI Key: BDIOCMKTBNHWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Chemistry of Fluorinated Pyrimidines

Fluorinated pyrimidines, like 5-fluorouracil (5-FU), play a crucial role in cancer treatment, with developments in fluorine chemistry contributing to their precise use. The synthesis methods for 5-FU, including the incorporation of isotopes for studying metabolism and biodistribution, have been reviewed. Advances in understanding how these compounds affect nucleic acid structure and dynamics offer insights into their mechanisms, including inhibiting thymidylate synthase and various RNA- and DNA-modifying enzymes. The exploration of polymeric fluoropyrimidines suggests potential for more targeted cancer therapies in personalized medicine (Gmeiner, 2020).

Clinical Applications and Toxicology of Fluoropyrimidines

The therapeutic effectiveness and toxicity of fluoropyrimidines, including 5-FU and its prodrugs (capecitabine, UFT, S-1), have been extensively reviewed. Despite their efficacy in treating solid tumors, the challenge remains to balance cytotoxicity with therapeutic effectiveness. The review covers the metabolic pathways of 5-FU responsible for both its efficacy and toxicity, offering a foundation for the biomodulation strategies aimed at enhancing therapeutic outcomes while minimizing adverse effects (Malet-Martino & Martino, 2002).

Pharmacokinetics, Pharmacodynamics, and Toxicology

Research on new psychoactive substances (NPS), including 4-fluoroamphetamine, has highlighted the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of fluorinated compounds. Although this study focuses on recreational drugs, it underscores the broader necessity of characterizing the biological effects and health risks associated with fluorinated compounds, which could extend to their use in scientific research (Nugteren-van Lonkhuyzen et al., 2015).

Synthesis of Fluorinated Compounds

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, has been reported. This highlights the ongoing efforts to develop efficient and scalable synthesis methods for fluorinated compounds, which are crucial for their application in both scientific research and pharmaceutical development (Qiu et al., 2009).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)22-12-14-6-9-23(10-7-14)19(24)15-3-2-8-21-13-15/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIOCMKTBNHWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.